molecular formula C23H24N2O2S B4063750 4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B4063750
M. Wt: 392.5 g/mol
InChI Key: WSTJDYGVNDGDQB-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.15584919 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One study detailed the synthesis of a series of pyridine and fused pyridine derivatives, highlighting the versatile reactions of pyridinecarbonitriles with different reagents to produce compounds with potential pharmacological activities (Al-Issa, 2012). Another research emphasized the antimicrobial and anticancer properties of new pyridines derived from dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, suggesting the role of pyridinecarbonitriles in developing therapeutic agents (Elewa et al., 2021).

Coordination Chemistry and Material Science

Further investigations into the coordination behavior and structural analysis of pyridine derivatives have led to the development of novel coordination complexes with potential applications in catalysis and material science. For example, the synthesis and crystal structure determination of benzo[c]cyclohepta[1,2-b]pyridine-3-carbonitrile derivatives have been documented, demonstrating the utility of pyridinecarbonitriles in forming complex molecular architectures with potential electronic and photophysical properties (Moustafa & Girgis, 2007).

Organic Electronics and Photophysical Studies

Pyridine-containing compounds, including those structurally related to the query compound, have been explored for their applications in organic electronics and as luminescent materials. The synthesis of luminescent liquid crystalline materials based on cyanopyridone, for instance, showcases the potential of pyridine derivatives in developing new materials for optoelectronic applications (Ahipa & Adhikari, 2014).

Properties

IUPAC Name

6-butylsulfanyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-2-3-13-28-23-21(15-24)20(14-22(26)25-23)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20H,2-3,13-14,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTJDYGVNDGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 2
4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 3
4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.